1-[3-(4-Ethylphenoxy)propyl]imidazole
Overview
Description
1-[3-(4-Ethylphenoxy)propyl]imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl chain substituted with a 4-ethylphenoxy group, making it a unique derivative of imidazole. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[3-(4-Ethylphenoxy)propyl]imidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha halo-ketones with formamide.
Industrial production methods often involve the alkylation of imidazole or imidazolyl sodium with 3-(4-ethylphenoxy)propyl halides under controlled conditions .
Chemical Reactions Analysis
1-[3-(4-Ethylphenoxy)propyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-Ethylphenoxy)propyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylphenoxy)propyl]imidazole involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(4-Ethylphenoxy)propyl]imidazole can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
These compounds share the imidazole core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-13-4-6-14(7-5-13)17-11-3-9-16-10-8-15-12-16/h4-8,10,12H,2-3,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSJXQAPZMABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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